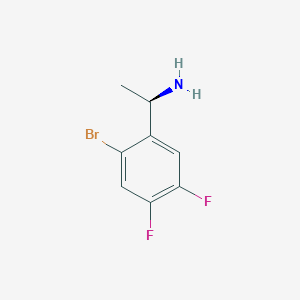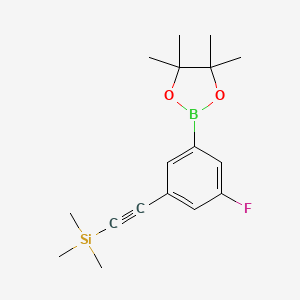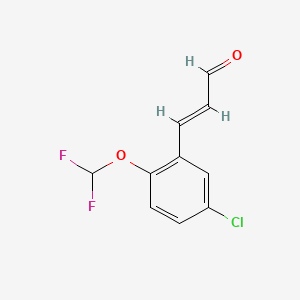
3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H7ClF2O2 It is characterized by the presence of a chloro group, difluoromethoxy group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an appropriate aldehyde or ketone to form the acrylaldehyde product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products Formed
Oxidation: 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylic acid.
Reduction: 3-(5-Chloro-2-(difluoromethoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylaldehyde.
3-(5-Chloro-2-(difluoromethoxy)phenyl)propanol: A reduction product of the target compound.
3-(5-Chloro-2-(difluoromethoxy)phenyl)acrylic acid: An oxidation product of the target compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and difluoromethoxy groups can influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H7ClF2O2 |
|---|---|
Molecular Weight |
232.61 g/mol |
IUPAC Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H7ClF2O2/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h1-6,10H/b2-1+ |
InChI Key |
PCWDRWFYSLXDGL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C=O)OC(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC=O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



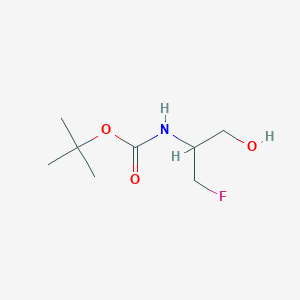
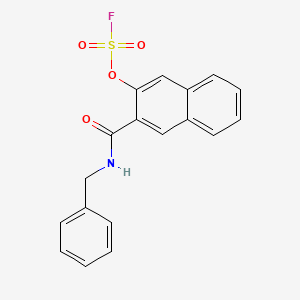



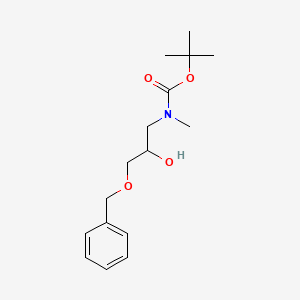
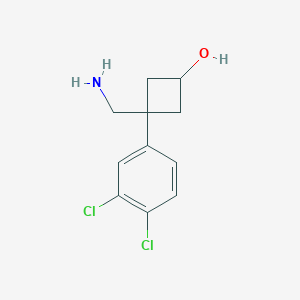
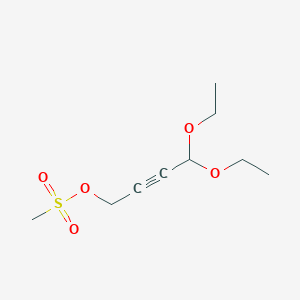
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)
